1-Bromo-5-(difluoromethyl)-3-fluoro-2-nitrobenzene
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Overview
Description
1-Bromo-5-(difluoromethyl)-3-fluoro-2-nitrobenzene is an organic compound with the molecular formula C7H3BrF2NO2. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Preparation Methods
The synthesis of 1-Bromo-5-(difluoromethyl)-3-fluoro-2-nitrobenzene typically involves multi-step organic reactions. One common method includes the bromination of a difluoromethyl-fluorobenzene precursor, followed by nitration. The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to achieve the desired product. Industrial production methods may involve large-scale bromination and nitration processes, utilizing advanced equipment to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-5-(difluoromethyl)-3-fluoro-2-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of carboxylic acids or other oxidized products.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-5-(difluoromethyl)-3-fluoro-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is utilized in the preparation of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biology and Medicine: Research studies have explored its potential use in the development of new drugs and therapeutic agents, particularly those targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-Bromo-5-(difluoromethyl)-3-fluoro-2-nitrobenzene involves its interaction with various molecular targets. The bromine and nitro groups play a crucial role in its reactivity, allowing it to participate in substitution and reduction reactions. The difluoromethyl group can also influence the compound’s overall reactivity and stability. These interactions are essential for its applications in chemical synthesis and materials science.
Comparison with Similar Compounds
1-Bromo-5-(difluoromethyl)-3-fluoro-2-nitrobenzene can be compared with other similar compounds, such as:
1-Bromo-5-(difluoromethyl)-2,4-difluorobenzene: This compound has an additional fluorine atom, which can affect its reactivity and applications.
1-Bromo-5-fluoropentane: This compound lacks the nitro group, making it less reactive in certain types of chemical reactions.
1-Bromo-3,5-difluorobenzene: This compound has a different substitution pattern on the benzene ring, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical properties and reactivity patterns.
Properties
Molecular Formula |
C7H3BrF3NO2 |
---|---|
Molecular Weight |
270.00 g/mol |
IUPAC Name |
1-bromo-5-(difluoromethyl)-3-fluoro-2-nitrobenzene |
InChI |
InChI=1S/C7H3BrF3NO2/c8-4-1-3(7(10)11)2-5(9)6(4)12(13)14/h1-2,7H |
InChI Key |
XUCFVGATDHTJLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)C(F)F |
Origin of Product |
United States |
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